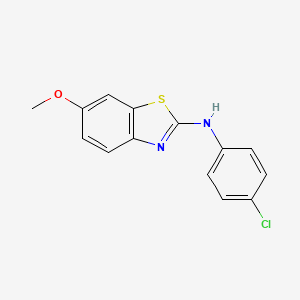

N-(4-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2OS/c1-18-11-6-7-12-13(8-11)19-14(17-12)16-10-4-2-9(15)3-5-10/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDRUNCZVOZCAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzoyl chloride and the benzothiazole intermediate.

Methoxylation: The methoxy group can be introduced through methylation of the hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of N-(4-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro or carbonyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Ammonia, primary amines, thiols, and solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Biology: It has been used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.

Materials Science: The compound has been explored for its potential use in the development of novel materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

Pathways Involved: It can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Features :

- Benzothiazole core : Provides planar aromaticity and conjugation, facilitating interactions with biological targets.

- 6-Methoxy group : Enhances solubility and modulates electronic properties.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of N-(4-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine include benzothiazole derivatives with variations in substituents at the 2-amino or 6-position.

Key Observations :

- Substituent Effects : The 6-methoxy group in the target compound lowers melting points compared to halogenated analogues (e.g., 6-chloro derivative: 158–160°C ). Bulky groups like adamantyl increase thermal stability (mp 212–213°C ).

- Electronic Properties : Methoxy groups enhance electron density on the benzothiazole ring, while chloro substituents increase electrophilicity .

Functional Analogues

Anticancer Activity

- BT16 (6-chloro-N-[3-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine) : Exhibited anticancer activity evaluated by the NCI, with structural features (nitro, dihydrothiazole) contributing to potency .

- Target Compound : While direct data on N-(4-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine is lacking, the 4-chlorophenyl group may enhance DNA intercalation or kinase inhibition, as seen in related benzothiazoles .

Corrosion Inhibition

- Schiff Bases (AMBTA, HNMBTA): Derived from 2-amino-6-methoxy-benzothiazole, these compounds showed corrosion inhibition in mild steel via adsorption on metal surfaces, with inhibition efficiency linked to methoxy and aromatic substituents .

Physical and Spectral Properties

- Melting Points : Methoxy-substituted benzothiazoles (e.g., 3n: 130–132°C ) generally have lower melting points than halogenated analogues due to reduced intermolecular forces.

- Hydrogen Bonding : In adamantyl derivatives (), intermolecular N–H⋯N and C–H⋯O bonds stabilize crystal packing, whereas the target compound’s 4-chlorophenyl group may favor π-π stacking .

Q & A

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via cyclocondensation of 2-amino-6-methoxybenzothiazole with 4-chloroaniline. Key steps include:

- Catalysis : Use of ethanol or methanol as solvents under reflux (80–100°C) with catalytic HCl or H₂SO₄ to promote nucleophilic substitution .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95%) .

- Yield Optimization : Adjusting molar ratios (1:1.2 benzothiazole:aniline) and reaction time (6–8 hr) maximizes yields (~70–80%) .

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it?

- Methodological Answer : Structural confirmation relies on:

-

¹H NMR : Aromatic protons appear as multiplet signals (δ 6.8–7.8 ppm), with methoxy singlet at δ 3.8–3.9 ppm and NH proton as a broad peak (δ 4.1–4.3 ppm) .

-

IR : Peaks at 1620–1630 cm⁻¹ (C=N stretch), 1550–1560 cm⁻¹ (C=C aromatic), and 1240–1250 cm⁻¹ (C-O methoxy) .

-

Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 307.03 (calculated for C₁₄H₁₂ClN₂OS) .

Technique Key Peaks Assignment ¹H NMR δ 3.85 (s) OCH₃ IR 1625 cm⁻¹ C=N (benzothiazole) MS m/z 307.03 [M+H]⁺

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of benzothiazole derivatives?

- Methodological Answer : Discrepancies in activities (e.g., HDAC3 inhibition vs. antimicrobial effects) arise from:

- Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance enzyme inhibition, while methoxy groups improve membrane permeability .

- Assay Conditions : Varying IC₅₀ values may reflect differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (e.g., incubation time, solvent DMSO%) .

- Comparative Studies : Parallel testing under standardized conditions (e.g., ISO 20776-1 for antimicrobial assays) minimizes variability .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to:

-

Target Binding : Identify binding pockets in HDAC3 (PDB: 4A69) or EGFR (PDB: 1M17) via hydrogen bonding (NH to Asp101) and π-π stacking (benzothiazole to Phe150) .

-

ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA 65 Ų, logP 3.2) and CYP3A4 metabolism .

Parameter Value Implication TPSA 65 Ų Moderate permeability logP 3.2 Lipophilic CYP3A4 Substrate Yes Hepatic metabolism

Q. What experimental designs elucidate structure-activity relationships (SAR) for anticancer activity?

- Methodological Answer : SAR studies involve:

- Analog Synthesis : Introduce substituents (e.g., -F, -NO₂) at para positions to assess electronic effects .

- In Vitro Screening : MTT assays (72 hr exposure) against cancer cells (IC₅₀ values) vs. normal fibroblasts (selectivity index) .

- Mechanistic Probes : Flow cytometry (Annexin V/PI staining) to confirm apoptosis induction .

Data Analysis & Validation

Q. How are conflicting crystallographic data reconciled for benzothiazole derivatives?

- Methodological Answer : Discrepancies in crystal structures (e.g., bond angles) are addressed by:

-

Validation Tools : Mercury CSD software checks for geometric outliers (RMSD < 0.02 Å) .

-

Temperature Effects : Low-temperature XRD (100 K) reduces thermal motion artifacts .

Parameter Reported Range Source C7–N1 Bond Length 1.32–1.35 Å Dihedral Angle 4.8–5.2°

Q. What methodologies confirm the absence of tautomeric forms in solution?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.